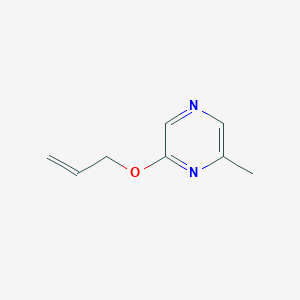

2-Methyl-6-(prop-2-en-1-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-methyl-6-prop-2-enoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-11-8-6-9-5-7(2)10-8/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMKTELWPQMVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 2 Methyl 6 Prop 2 En 1 Yloxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

High-resolution one-dimensional NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural assessment of pyrazine (B50134) derivatives.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, the aromatic region is expected to show two singlets corresponding to the two protons on the pyrazine ring. The aliphatic region would feature signals for the methyl group (a singlet) and the prop-2-en-1-yloxy (allyl) group, which presents a more complex spin system: a doublet for the methylene (B1212753) protons (-O-CH₂-), a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). The typical chemical shifts for the parent 2-methylpyrazine (B48319) show aromatic protons around 8.4-8.5 ppm and a methyl signal at approximately 2.5 ppm. chemicalbook.com The introduction of an alkoxy group significantly alters the electron density of the ring, affecting these shifts.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the target molecule, eight distinct carbon signals are expected. The chemical shifts of the pyrazine ring carbons are particularly informative. The carbon atom directly bonded to the oxygen (C6) is expected to be the most deshielded among the ring carbons. Data from similar alkoxypyrazines suggest this shift would be significantly downfield. semanticscholar.org

¹⁵N NMR: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles. The chemical shifts of the two nitrogen atoms in the pyrazine ring are sensitive to substituent effects and can help confirm the substitution pattern.

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like CDCl₃ are summarized in the table below.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|---|

| -CH₃ (on C2) | ~2.5 | ~21.0 | Pyrazine methyl group |

| H3 | ~8.1 | ~143.0 | Pyrazine ring proton |

| H5 | ~8.0 | ~138.0 | Pyrazine ring proton |

| -O-CH₂- | ~4.9 | ~68.0 | Allylic methylene |

| -CH= | ~6.0 | ~134.0 | Allylic methine |

| =CH₂ (cis) | ~5.3 | ~118.0 | Terminal vinyl proton |

| =CH₂ (trans) | ~5.4 | Terminal vinyl proton | |

| C2 | - | ~153.0 | Substituted pyrazine carbon |

| C6 | - | ~160.0 | Substituted pyrazine carbon (ether-linked) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would be crucial for tracing the connectivity within the allyl group, showing correlations between the -O-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons. HSQC would be used to definitively assign each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum (e.g., the signal at ~2.5 ppm would correlate with the carbon at ~21.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is arguably the most powerful for assembling the molecular structure. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the link from the -O-CH₂- protons to the pyrazine ring carbon C6, and from the methyl protons to the pyrazine carbons C2 and C3. These correlations unequivocally establish the positions of the substituents on the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the pyrazine H5 proton and the -O-CH₂- protons of the side chain, confirming the 2,6-substitution pattern.

| 2D NMR Experiment | Expected Key Correlations for this compound |

|---|---|

| COSY | ¹H(-O-CH₂-) ↔ ¹H(-CH=) ¹H(-CH=) ↔ ¹H(=CH₂) |

| HSQC | ¹H(-CH₃) ↔ ¹³C(-CH₃) ¹H(H3) ↔ ¹³C(C3) ¹H(H5) ↔ ¹³C(C5) ¹H(-O-CH₂-) ↔ ¹³C(-O-CH₂-) ¹H(-CH=) ↔ ¹³C(-CH=) ¹H(=CH₂) ↔ ¹³C(=CH₂) |

| HMBC | ¹H(-CH₃) ↔ ¹³C(C2), ¹³C(C3) ¹H(-O-CH₂-) ↔ ¹³C(C6), ¹³C(-CH=) ¹H(H3) ↔ ¹³C(C2), ¹³C(C5) |

| NOESY | ¹H(H5) ↔ ¹H(-O-CH₂-) ¹H(H3) ↔ ¹H(-CH₃) |

Beyond standard 2D experiments, advanced pulse sequences are employed to resolve complex structural questions. For pyrazine derivatives, a key challenge is often the differentiation of positional isomers. For instance, distinguishing the target 2,6-disubstituted isomer from a potential 2,5-disubstituted isomer is straightforward using NMR. A 2,5-isomer would exhibit two distinct singlets for the pyrazine protons (H3 and H6), whereas the symmetrical 2,6-isomer shows two chemically equivalent protons (H3 and H5), often resulting in a single, more intense singlet in the ¹H NMR spectrum.

Long-range HMBC and through-space NOESY experiments are definitive in this regard. In the 2,6-isomer, NOESY would reveal the proximity of the methyl protons to the H3 proton and the allyloxy protons to the H5 proton. This specific pattern of spatial relationships would not be possible for the 2,5-isomer, providing unambiguous confirmation of the substitution pattern. While this compound itself is achiral, for pyrazine derivatives containing stereocenters, advanced techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) or chiral derivatizing agents in combination with NMR are used for stereochemical assignment.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₈H₁₀N₂O. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. For example, a compound with the formula C₉H₁₄N₂ would also have a nominal mass of 150 Da, but its exact mass would be different. This precision is critical for confirming the identity of a synthesized compound or identifying an unknown.

| Molecular Formula | Monoisotopic Mass (Da) | Ion Species | Calculated Exact m/z |

|---|---|---|---|

| C₈H₁₀N₂O | 150.07931 | [M+H]⁺ | 151.08659 |

| [M+Na]⁺ | 173.06854 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). Analyzing these fragmentation patterns provides valuable structural information.

For this compound, the protonated molecule ([M+H]⁺, m/z 151.1) would be the precursor ion. The fragmentation is expected to be dominated by cleavages around the ether linkage and within the allyl group. A characteristic fragmentation pathway for alkoxypyrazines involves the loss of the alkene corresponding to the alkoxy group. researchgate.net In this case, the loss of propene (C₃H₆, 42 Da) via a rearrangement would lead to a prominent fragment ion corresponding to protonated 2-hydroxy-6-methylpyrazine (B130511) at m/z 109.1. Another likely fragmentation is the cleavage of the C-O bond to lose the allyl radical (•C₃H₅, 41 Da), resulting in an ion at m/z 110.1, or formation of the allyl cation at m/z 41. Further fragmentation of the pyrazine ring itself, such as the loss of hydrogen cyanide (HCN, 27 Da), can also occur from the primary fragment ions. Analysis of related compounds like 2-methyl-6-propyl-pyrazine shows a major fragment from the loss of an alkyl radical. nist.gov

| Proposed Fragment Ion | m/z (Da) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ (Precursor Ion) | 151.1 | - |

| [M - C₃H₄]⁺• (Loss of allene) | 111.1 | C₃H₄ |

| [M - C₃H₅•]⁺ (Loss of allyl radical) | 110.1 | •C₃H₅ |

| [M+H - C₃H₆]⁺ (Loss of propene) | 109.1 | C₃H₆ |

| [C₃H₅]⁺ (Allyl cation) | 41.1 | C₅H₅N₂O• |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds like pyrazine derivatives within complex mixtures. nih.govresearchgate.net The power of GC-MS lies in its dual-component nature: the gas chromatograph separates individual components based on their volatility and interaction with a stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) data for each eluting compound, enabling structural identification through fragmentation patterns.

For this compound, the analysis begins with its separation from other components on a capillary column. The choice of stationary phase is critical; nonpolar phases (like DB-1) or medium-polarity phases (like DB-624) are often employed for alkyl- and alkoxy-pyrazines. nih.gov The retention index (RI), a normalized measure of a compound's retention time, is a crucial parameter for identification, especially when dealing with positional isomers which often yield very similar mass spectra. nih.govresearchgate.net

Upon elution into the mass spectrometer, typically operating under electron ionization (EI) at 70 eV, this compound undergoes fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation pattern can be predicted based on the structure:

Loss of the allyl group: A primary fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a prop-2-en-1-yl radical (•C₃H₅), resulting in a significant fragment ion corresponding to the 2-methyl-6-pyrazinyloxide radical cation at m/z 109.

Loss of an alkene: Another possibility is the loss of propene (C₃H₆) via a rearrangement, leading to a fragment at m/z 108.

Ring Fragmentation: The pyrazine ring itself can undergo characteristic cleavages, often involving the loss of HCN (m/z 27), which is typical for nitrogen-containing aromatic heterocycles.

The combination of the retention index and the unique fragmentation pattern allows for the confident identification of this compound even in intricate matrices such as food aromas or environmental samples.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Predicted Relative Abundance |

|---|---|---|

| 150 | [M]⁺ (Molecular Ion) | Moderate |

| 109 | [M - C₃H₅]⁺ | High |

| 82 | [C₄H₄N₂]⁺ (Pyrazine ring fragment) | Moderate |

| 53 | Pyrazine ring fragment | Moderate-Low |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, rocking), resulting in a characteristic spectrum.

For this compound, the IR spectrum would exhibit a series of absorption bands indicative of its constituent parts: the substituted pyrazine ring and the allyloxy side chain.

Aromatic C-H Stretching: The C-H bonds on the pyrazine ring would produce absorption bands in the region of 3100-3000 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups in the side chain would show strong absorptions in the 3000-2850 cm⁻¹ range. vscht.cz

C=C Stretching: The alkene double bond in the allyl group would give rise to a characteristic absorption band around 1650 cm⁻¹. pressbooks.pub

Pyrazine Ring Stretching: The C=N and C=C stretching vibrations within the pyrazine ring are expected to appear as a set of bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

C-O-C Stretching: The ether linkage is characterized by strong C-O stretching bands. For an aryl-alkyl ether, two distinct bands are expected: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. s-a-s.org

=C-H Bending: The out-of-plane bending (wagging) of the vinyl C-H bonds in the allyl group would produce strong bands in the 1000-650 cm⁻¹ region, which can be diagnostic of the substitution pattern. pressbooks.pub

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyrazine Ring & Alkene |

| 3000 - 2850 | C-H Stretch | Methyl & Methylene |

| ~1650 | C=C Stretch | Allyl Group |

| 1600 - 1400 | C=C and C=N Stretch | Pyrazine Ring |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene |

| 1370 - 1350 | C-H Bend (Rocking) | Methyl |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1000 - 910 | =C-H Bend (Out-of-Plane) | Allyl Group |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. researchgate.net The resulting frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C=C) often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for characterizing the pyrazine ring and the allyl group's C=C bond.

Pyrazine Ring Modes: The symmetric "ring breathing" vibrations of the pyrazine ring, which involve the expansion and contraction of the entire ring, typically give rise to very strong and sharp bands in the Raman spectrum, often observed around 1015 cm⁻¹ for pyrazine itself. researchgate.net Substituted pyrazines also show characteristic ring stretching modes in the 1200-1600 cm⁻¹ region. researchgate.net

Alkene C=C Stretch: The C=C stretching vibration of the allyl group, which may be weak in the IR spectrum, is expected to be strong and easily identifiable in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable, typically in the 3100-2800 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application where molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold) exhibit dramatically enhanced Raman signals. nih.govrsc.org This technique could be employed for the ultra-sensitive detection of this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Predicted Intensity |

|---|---|---|

| ~3060 | Aromatic/Alkene C-H Stretch | Medium |

| ~2930 | Aliphatic C-H Stretch | Medium-Strong |

| ~1650 | Alkene C=C Stretch | Strong |

| 1600 - 1500 | Pyrazine Ring Stretch | Strong |

| ~1220 | Pyrazine Ring Stretch | Medium |

| ~1020 | Pyrazine Ring Breathing | Very Strong |

X-ray Crystallography for Solid-State Structure Determination of Pyrazine Compounds

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

While the specific crystal structure for this compound is not reported, analysis of known pyrazine derivatives provides a strong basis for predicting its solid-state characteristics. nih.goviucr.org The process would involve growing a single, high-quality crystal of the compound and irradiating it with a focused X-ray beam. The diffraction pattern produced is then used to compute an electron density map, from which the atomic positions are determined.

For pyrazine compounds, the crystal structure is often influenced by weak intermolecular interactions, such as C-H···N hydrogen bonds and π–π stacking between the aromatic rings, which dictate the packing of molecules in the crystal lattice. nih.gov It would be expected that the this compound molecule is largely planar with respect to the pyrazine ring. The allyloxy side chain would likely exhibit some conformational flexibility. The analysis would yield precise measurements for the C-N and C-C bond lengths within the pyrazine ring, the C-O-C ether bond angle, and the geometry of the allyl group.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| Pyrazine Ring C-N Bond Length | ~1.33-1.34 Å |

| Pyrazine Ring C-C Bond Length | ~1.38-1.40 Å |

| C(ring)-O Bond Length | ~1.36 Å |

| O-C(allyl) Bond Length | ~1.43 Å |

| C-O-C Bond Angle | ~118-120° |

| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking |

Advanced Chromatographic Separation Techniques

While GC-MS is highly effective for volatile pyrazines, other chromatographic methods are essential for purity assessment, isolation, and analysis of less volatile or thermally labile derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for non-volatile compounds and for the separation of closely related isomers. tut.ac.jp For pyrazine derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tut.ac.jp

HPLC is an ideal method for assessing the purity of a synthesized batch of this compound. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or degradation products. The area under each peak is proportional to its concentration, allowing for quantitative purity determination.

Furthermore, HPLC can be invaluable for separating positional isomers, such as 2-Methyl-5-(prop-2-en-1-yloxy)pyrazine from the target this compound. Such isomers may be difficult to resolve by GC and can have nearly identical mass spectra. nih.gov By carefully optimizing the mobile phase composition, gradient, and column chemistry, baseline separation can often be achieved. Detection is typically performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region (around 270-280 nm). tut.ac.jp

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 275 nm |

| Expected Retention Time | ~12-15 minutes |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Analysis of Complex Pyrazine Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in highly complex mixtures. nih.gov Its enhanced peak capacity, resolving power, and sensitivity make it particularly well-suited for the analysis of pyrazine mixtures, which are often found in food, beverages, and flavorings, and can contain a large number of structurally similar isomers. nih.govresearchgate.net

The fundamental principle of GCxGC involves the use of two capillary columns with different stationary phase selectivities, connected in series by a modulator. The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second-dimension column. This process creates a structured two-dimensional chromatogram where compounds are separated based on two different physicochemical properties, typically volatility in the first dimension and polarity in the second. researchgate.net

For the analysis of complex pyrazine mixtures, such as those containing this compound, GCxGC offers significant advantages over conventional one-dimensional GC. The increased separation space allows for the resolution of co-eluting compounds, which is a common challenge in the analysis of pyrazines due to their similar structures and volatilities. nih.gov This enhanced separation capability is crucial for the accurate identification and quantification of individual pyrazines, even at trace levels.

The combination of GCxGC with a high-speed detector, such as a time-of-flight mass spectrometer (TOFMS), provides a highly effective platform for the characterization of complex pyrazine profiles. GCxGC-TOFMS combines the superior separation power of GCxGC with the high acquisition speed and full-spectral sensitivity of TOFMS, enabling the confident identification of a large number of compounds in a single analysis. nih.gov In the analysis of substituted pyrazines in food matrices, GCxGC-TOFMS has been shown to provide lower limits of quantification and facilitate the tentative identification of numerous N-containing heterocyclic compounds. nih.gov

Table 1: Representative GCxGC-TOFMS Parameters for the Analysis of Pyrazine Mixtures

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX-50) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm df | 1.5 m x 0.1 mm ID x 0.1 µm df |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min (constant flow) | - |

| Oven Program | 40°C (1 min hold), then 5°C/min to 280°C (5 min hold) | +15°C relative to the primary oven |

| Modulator | Cryogenic or Flow Modulator | - |

| Modulation Period | 4 s | - |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) | - |

| Mass Range | 35 - 450 m/z | - |

| Acquisition Rate | 100 spectra/s | - |

The structured nature of GCxGC chromatograms, where chemically related compounds elute in distinct patterns, can also aid in the identification of unknown pyrazines. By comparing the retention behavior of an unknown compound to that of known pyrazines, it is possible to infer its structural characteristics. This is particularly useful for distinguishing between isomers that may have very similar mass spectra. mdpi.com

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Methyl 6 Prop 2 En 1 Yloxy Pyrazine

Reactivity of the Prop-2-en-1-yloxy Side Chain:

The prop-2-en-1-yloxy (allyloxy) side chain contains two reactive functionalities: the carbon-carbon double bond (alkene) and the ether linkage.

The alkene double bond in the allyl group is susceptible to a variety of addition reactions. libretexts.org These reactions typically proceed via an electrophilic addition mechanism, where an electrophile adds to the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub

Key addition reactions applicable to the prop-2-en-1-yloxy side chain include:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to a single bond, converting the allyloxy group to a propoxy group, yielding 2-Methyl-6-propoxy-pyrazine.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond results in the formation of a vicinal dihalide. This reaction proceeds with anti-stereochemistry. libretexts.orgchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. pressbooks.pubmasterorganicchemistry.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides via a free-radical mechanism. pressbooks.pub

Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule to produce an alcohol. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol product.

Ether Cleavage:

The ether linkage in 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine can be cleaved under strongly acidic conditions, typically with HBr or HI. wikipedia.orglibretexts.org The reaction involves protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com Cleavage of this aryl alkyl ether will occur via nucleophilic attack (SN2 or SN1 depending on the substrate) by the halide ion on the allylic carbon, as the bond between the oxygen and the sp²-hybridized carbon of the pyrazine (B50134) ring is much stronger. libretexts.org The products of this reaction would be 2-methylpyrazin-6-ol and allyl halide.

Claisen Rearrangement:

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is characteristic of allyl aryl ethers and allyl vinyl ethers. wikipedia.orglibretexts.org It is a stackexchange.comstackexchange.com-sigmatropic rearrangement that occurs upon heating. numberanalytics.commasterorganicchemistry.com For this compound, heating would initiate the concerted pericyclic reaction, causing the allyl group to migrate from the oxygen atom to an adjacent, unsubstituted carbon on the pyrazine ring (the C5 position). libretexts.org

The mechanism proceeds through a cyclic, six-membered transition state. libretexts.org The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the pyrazine ring, yielding the stable 5-allyl-2-methylpyrazin-6-ol product. libretexts.orgorganic-chemistry.org

Derivatization and Functionalization Strategies for this compound

The dual reactivity of the pyrazine core and the allyloxy side chain allows for numerous derivatization strategies to create a library of related compounds. researchgate.net

Functionalization of the Pyrazine Ring:

Metalation: Directed ortho-metalation can be a powerful tool. By treating the compound with a strong base like an organolithium reagent, a proton can be abstracted from one of the ring carbons (likely C5, directed by the allyloxy group). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new substituents. nih.gov

Via N-Oxides: As previously mentioned, oxidation to the N-oxide activates the ring for further reactions. For instance, N-oxides can facilitate the introduction of functional groups at positions adjacent to the ring nitrogens. nih.gov

Cross-Coupling Reactions: While the parent compound is not suitable for cross-coupling, converting it to a halogenated derivative (e.g., by replacing the allyloxy group with a chlorine via a precursor) would open up possibilities for Suzuki, Stille, or Kumada cross-coupling reactions to introduce new carbon-carbon bonds. nih.govresearchgate.net

Functionalization of the Side Chain:

Alkene Modification: The double bond can be converted into a range of functional groups. For example, dihydroxylation (using OsO₄ or cold, dilute KMnO₄) would produce a diol. Oxidative cleavage (using ozone or hot, concentrated KMnO₄) would break the C=C bond to form an aldehyde.

Rearrangement and Subsequent Derivatization: The Claisen rearrangement product, 5-allyl-2-methylpyrazin-6-ol, offers new handles for functionalization. The newly introduced allyl group can be further modified, and the hydroxyl group can be alkylated, acylated, or converted to other functional groups.

Interactive Data Table: Potential Derivatization Strategies

| Target Site | Reaction Type | Reagents | Potential Product Functional Group | Reference |

|---|---|---|---|---|

| Pyrazine Ring (C5) | Directed Ortho-Metalation | 1. n-BuLi; 2. Electrophile (e.g., CO₂) | Carboxylic Acid at C5 | nih.gov |

| Pyrazine Ring Nitrogen | N-Oxidation | m-CPBA or H₂O₂ | N-Oxide | researchgate.net |

| Allyl Side Chain | Dihydroxylation | OsO₄, NMO | Vicinal Diol | - |

| Allyl Side Chain | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol | - |

| Entire Molecule | Claisen Rearrangement | Heat (~200-250 °C) | o-Allyl Pyrazinol | libretexts.org |

| Ether Linkage | Ether Cleavage | HBr or HI, heat | Pyrazinol and Allyl Halide | libretexts.org |

Kinetic and Mechanistic Investigations of Reaction Pathways Involving Pyrazines

The study of reaction kinetics and mechanisms provides fundamental insights into the transformation of chemical compounds. For pyrazine derivatives, particularly those bearing reactive functional groups like this compound, understanding these pathways is crucial for predicting product formation, optimizing reaction conditions, and developing novel synthetic methodologies. A significant reaction pathway for this compound is the Claisen rearrangement, a well-studied researchgate.netresearchgate.net-sigmatropic rearrangement.

The Claisen rearrangement of an allyl aryl ether, such as this compound, is an intramolecular, concerted process that proceeds through a cyclic transition state. wikipedia.org This reaction typically involves the thermal rearrangement of the allyl group from the oxygen atom to a carbon atom on the aromatic ring, resulting in the formation of a C-C bond. wikipedia.orgbyjus.com The kinetics of the Claisen rearrangement are generally first-order, and the reaction is known to be exothermic. wikipedia.orgbyjus.com

Detailed mechanistic studies on analogous allyl vinyl ethers have utilized transition state spectroscopy and direct dynamics trajectory calculations to elucidate the reaction pathway. nih.gov These studies suggest a three-step process for the rearrangement:

Weakening of the C4-O bond, leading to a bis-allyl-like intermediate.

Formation of a weak C1-C6 bond, resulting in an aromatic-like six-membered intermediate.

Simultaneous breaking of the C4-O bond and formation of the C1-C6 bond to yield the final product. nih.gov

The structure of the transition state and the competition between C-O bond breaking and C-C bond formation can be influenced by substituents on the aromatic ring and the solvent used. nih.gov Polar solvents have been observed to accelerate the rate of the Claisen rearrangement. byjus.com For instance, kinetic studies on the ortho-Claisen rearrangement of allyloxynaphthoquinones in various solvents have shown that the mechanism in protic solvents differs from that in aprotic solvents. rsc.org

While specific kinetic data for this compound is not extensively documented in the public domain, the general principles of the Claisen rearrangement provide a strong framework for understanding its reactivity. The presence of the pyrazine ring, an electron-poor heteroaromatic system, can influence the electronic nature of the transition state.

Investigations into the thermal rearrangement of other allyloxy-heterocycles, such as 1-aryl-5-allyloxytetrazoles, have suggested a concerted researchgate.netresearchgate.net sigmatropic process with a polar transition state where a partially positively charged allyl group migrates from oxygen to nitrogen. rsc.org This provides a parallel for understanding the potential electronic demands of similar rearrangements in pyrazine systems.

Computational studies have also been instrumental in modeling the transition states of Claisen rearrangements, providing insights into the geometry and energetics of the reaction pathway. nih.gov These theoretical approaches, combined with experimental kinetic data from related systems, allow for a detailed mechanistic understanding of the transformations involving this compound.

General reaction pathways for the formation of pyrazine derivatives often involve the condensation of α-dicarbonyl and α-aminocarbonyl compounds. researchgate.net These synthetic routes, however, are distinct from the rearrangement reactions of pre-functionalized pyrazines like the title compound. Other mechanistic studies on pyrazines have explored their synthesis via dehydrogenative coupling routes and their dissociation in cocrystals, highlighting the diverse reactivity of the pyrazine core. acs.orgrsc.org

Mechanistic and Comparative Studies of 2 Methyl 6 Prop 2 En 1 Yloxy Pyrazine in Complex Chemical Systems

Formation Pathways in Chemically Relevant Reaction Systems (e.g., Maillard Reaction Mechanisms for Pyrazines)

Pyrazines are hallmark products of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino compounds (like amino acids) and carbonyl compounds (like reducing sugars) upon heating. nih.govkoreascience.kr While the specific ether linkage in 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine suggests it is more likely a product of targeted synthesis rather than a direct, high-yield product of a typical Maillard reaction, the formation of its core structure, 2-methylpyrazine (B48319), is deeply rooted in these mechanisms. ebi.ac.uk

The foundational pathway involves the reaction between a dicarbonyl species, derived from sugar degradation, and an amino acid. The resulting compounds undergo a cascade of reactions including condensation, dehydration, and cyclization to form a variety of heterocyclic flavor compounds. perfumerflavorist.com

The generation of pyrazines proceeds through several critical intermediates. A key step is the Strecker degradation of an amino acid, which produces an aldehyde and an α-aminocarbonyl compound. These α-aminocarbonyls are the primary building blocks for the pyrazine (B50134) ring.

Strecker Degradation: Amino Acid + Dicarbonyl → Strecker Aldehyde + α-Aminocarbonyl

Condensation: 2 x α-Aminocarbonyl → Dihydropyrazine

Aromatization: Dihydropyrazine + [O] → Pyrazine + H₂O

The specific types and quantities of pyrazines formed during the Maillard reaction are highly dependent on the reaction conditions. Key parameters include temperature, pH, moisture content, and the nature of the precursors.

pH: The pH of the system has a profound effect on the reaction pathways. Weakly alkaline conditions (e.g., pH 8) are known to facilitate pyrazine formation. nih.govmdpi.com This is because the initial nucleophilic attack of the amino group is more effective when it is not protonated. mdpi.com As the reaction progresses, organic acids are often formed, causing the pH to drop. nih.gov

Reactants: The choice of amino acid and sugar precursors directly dictates the substitution pattern of the resulting pyrazines. For instance, different amino acids lead to varied distributions of methyl-, ethyl-, and dimethylpyrazines. perfumerflavorist.com Furthermore, studies have indicated that peptides can be more efficient pyrazine precursors than free amino acids in certain model systems. nih.gov

Below is a table summarizing the influence of these parameters on pyrazine formation.

| Parameter | Influence on Pyrazine Formation | Typical Conditions & Remarks |

|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates and pyrazine yields. | Commonly studied in the range of 120°C - 180°C. nih.govresearchwithrutgers.com Excessive heat can lead to degradation. |

| pH | Alkaline to neutral pH (7-9) favors pyrazine formation by promoting 2,3-enolization of Amadori products and deprotonation of amino groups. mdpi.com | Often initiated at pH 8.0, which then decreases as acidic byproducts form. nih.govsandiego.edu |

| Moisture Content | Lower moisture content (or higher reactant concentration) is often associated with higher pyrazine yields in some systems. researchgate.net | Water is a product of condensation steps; its removal can drive the reaction forward. |

| Precursor Type | The structure of the amino acid and sugar determines the final pyrazine substituents. | Lysine, for example, can contribute both its α- and ε-amino groups to pyrazine formation. researchwithrutgers.com Fructose may show a faster initial reaction rate than glucose. koreascience.kr |

Comparative Academic Research with Analogous Pyrazine Derivatives:

To understand the unique chemical properties of this compound, it is instructive to compare it with analogous compounds, such as other alkoxypyrazines and alkylpyrazines.

While the pyrazine core can be formed through the Maillard reaction, the introduction of an alkoxy group, particularly an unsaturated one like prop-2-en-1-yloxy (allyloxy), typically requires a targeted synthetic approach. A highly effective and common method for synthesizing such ethers on electron-deficient heterocyclic rings is through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org

A plausible synthesis for the target compound would involve:

Starting Material: 2-Chloro-6-methylpyrazine.

Reagent: Sodium allyloxide (formed from allyl alcohol and a strong base like sodium hydride).

Mechanism: The electron-deficient pyrazine ring is activated towards nucleophilic attack by the allyloxide ion, which displaces the chloride leaving group to form the desired ether. nih.gov

This SNAr approach can be compared with other general pyrazine synthesis methods.

| Synthetic Method | Description | Efficiency & Applicability |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide (e.g., -Cl) on the pyrazine ring by a nucleophile (e.g., an alkoxide). masterorganicchemistry.com | Highly efficient for functionalizing a pre-formed pyrazine ring. Good for introducing alkoxy, amino, or thioether groups. Yields are generally good. |

| Condensation of α-Diketones | Reaction of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine. slideshare.netbeilstein-journals.org | A classical and fundamental method for forming the pyrazine ring itself. Efficiency depends on the stability and availability of the precursors. |

| Dehydrocyclization | Vapor-phase reaction of compounds like glycerol (B35011) and ethylenediamine (B42938) over a metal oxide catalyst (e.g., Zn-Cr-O) to form substituted pyrazines. mdpi.com | Useful for industrial-scale synthesis of simple alkylpyrazines like 2-methylpyrazine. Often requires high temperatures and specialized equipment. |

2-Alkoxypyrazines exhibit characteristic reactivity, notably in thermal decomposition (pyrolysis). Research has shown that 2-alkoxypyrazines undergo an intramolecular thermal-hydrogen abstraction reaction upon heating to yield a pyrazin-2-one and the corresponding alkene. rsc.orgkisti.re.kr This reaction proceeds through a concerted, six-membered cyclic transition state. rsc.org

The rate of this pyrolysis is highly dependent on the structure of the alkoxy group. Studies on a series of 2-alkoxypyrazines have determined the activation parameters for this transformation, revealing that increased substitution on the α-carbon of the alkoxy group accelerates the reaction due to a combination of polar and steric effects. rsc.orgrsc.org

| Alkoxy Group (R in 2-RO-Pyrazine) | Activation Energy (Ea, kcal/mol) |

|---|---|

| Isopropyl | 44.7 |

| sec-Butyl | 43.4 |

| 1,2-Dimethylpropyl | 42.4 |

| tert-Butyl | 38.0 |

| tert-Pentyl | 37.3 |

For this compound, the presence of the allyl group introduces possibilities for reactivity not seen in its saturated counterparts. Besides the potential for pyrolysis, the allyl ether moiety could undergo transformations such as the Claisen rearrangement under thermal conditions, which would be a competing reaction pathway.

Spectroscopic and computational methods are invaluable for comparing the structural and electronic properties of pyrazine derivatives.

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear insights into the electronic environment of the protons on the pyrazine ring and its substituents. The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, causing them to appear at a relatively high chemical shift (typically >8.0 ppm). The specific shifts can be compared between this compound and a simpler analog like 2-Methoxy-6-methylpyrazine.

| Proton | 2-Methoxy-6-methylpyrazine (Analog) | This compound (Target) |

|---|---|---|

| Ring Protons (H-3, H-5) | ~8.1-8.3 ppm (2H, singlets) | ~8.1-8.3 ppm (2H, singlets) |

| Methyl Protons (-CH₃) | ~2.5 ppm (3H, singlet) | ~2.5 ppm (3H, singlet) |

| Alkoxy Protons (-OCH₃) | ~4.0 ppm (3H, singlet) | N/A |

| Allyloxy Protons (-OCH₂CH=CH₂) | N/A | ~4.9 ppm (2H, doublet, -OCH₂-) ~6.0 ppm (1H, multiplet, -CH=) ~5.3 ppm (2H, multiplet, =CH₂) |

Computational Analysis: Density Functional Theory (DFT) and other computational methods are widely used to analyze pyrazine derivatives. These studies can elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and reaction mechanisms. nih.gov A comparative computational analysis of this compound and its analogs could reveal differences in:

Electron Density Distribution: The effect of the allyloxy group versus a methoxy (B1213986) or alkyl group on the electron density of the pyrazine ring.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) influence the molecule's reactivity and spectroscopic properties.

Reaction Energetics: Calculation of transition state energies for reactions like pyrolysis or SNAr can provide a theoretical basis for comparing reactivity among different derivatives. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methyl 6 Prop 2 En 1 Yloxy Pyrazine

Advancements in Sustainable and Atom-Economical Synthetic Routes for Pyrazine (B50134) Ethers

The synthesis of pyrazine derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions, stoichiometric reagents, and the generation of considerable chemical waste. nih.gov The future of synthesizing pyrazine ethers, including 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine, lies in the adoption of green chemistry principles. Research is progressively moving towards one-pot syntheses and methodologies that maximize atom economy. tandfonline.commobt3ath.com

A primary avenue of future research will be the development of catalytic systems that are both efficient and environmentally benign. researchgate.net Acceptorless dehydrogenative coupling (ADC) routes, for instance, which utilize earth-abundant metal catalysts like manganese, represent a promising frontier. nih.gov These reactions often produce only hydrogen gas and water as byproducts, epitomizing the principles of atom economy and sustainability. nih.gov Adapting such methods for the asymmetric synthesis of pyrazine ethers from readily available starting materials like amino alcohols and diols would be a significant advancement. nih.gov

Biocatalytic approaches are also set to revolutionize the synthesis of pyrazine derivatives. nih.gov The use of enzymes, such as those in the Lipozyme® family, for the amidation of pyrazine esters demonstrates the potential for greener reaction conditions, often in more environmentally friendly solvents and at lower temperatures. nih.govrsc.org Future work could explore the development of enzymes capable of catalyzing the etherification step in the synthesis of compounds like this compound, offering a highly selective and sustainable alternative to traditional chemical methods.

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Condensation | Well-established, versatile | Harsh conditions, often low atom economy, significant waste generation tandfonline.com | Replacement with greener alternatives |

| Metal-Catalyzed ADC | High atom economy, sustainable (H₂/H₂O byproducts), uses earth-abundant metals nih.gov | May require high temperatures, catalyst development is ongoing | Catalyst optimization for lower temperatures and broader substrate scope |

| Biocatalysis | Environmentally benign, high selectivity, mild conditions (low temp.) nih.gov | Limited substrate scope, enzyme development can be complex | Engineering enzymes for specific pyrazine ether synthesis |

| One-Pot Reactions | Reduced work-up steps, cost-effective, environmentally friendly researchgate.nettandfonline.com | Can be complex to optimize, potential for side reactions | Designing robust one-pot procedures for unsymmetrical pyrazine ethers |

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates in Pyrazine Chemistry

While various synthetic routes to pyrazines exist, a detailed mechanistic understanding of many of these transformations remains incomplete. researchgate.net For unsymmetrically substituted pyrazines like this compound, controlling regioselectivity is paramount, and this control can only be achieved through a profound understanding of the reaction mechanism. researchgate.net

Future research must focus on the detailed investigation of reaction pathways, including the identification and characterization of transient intermediates. For instance, in dehydrogenative coupling reactions, proposed intermediates include aldehydes and 2,5-dihydropyrazines. nih.gov The validation of these intermediates through advanced spectroscopic techniques (e.g., in-situ NMR, FT-IR) and trapping experiments is essential.

Furthermore, understanding the nuanced roles of catalysts, bases, and solvents in directing the reaction outcome is a critical research area. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, which are common in functionalizing the pyrazine ring, the electron-deficient nature of the ring is key. scribd.com However, the precise kinetics and thermodynamics governing the substitution patterns, especially in multifunctionalized pyrazines, require more rigorous investigation. A deeper mechanistic insight will enable the rational design of reactions, moving from empirical optimization to predictable synthesis.

Development of Integrated Experimental and Computational Methodologies for Pyrazine Systems

The synergy between experimental and computational chemistry offers a powerful paradigm for advancing the study of pyrazine systems. nih.gov Computational tools, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable for predicting molecular properties, elucidating reaction mechanisms, and guiding synthetic efforts. nih.govnih.gov

Future research should increasingly adopt an integrated approach where computational studies are performed in tandem with laboratory experiments. For example, DFT calculations can be used to:

Model reaction pathways and calculate the energy barriers for different potential mechanisms.

Predict the regioselectivity of substitution reactions on the pyrazine core.

Analyze the electronic structure of intermediates and transition states to understand catalyst-substrate interactions. nih.gov

This predictive power can significantly reduce the number of experiments required, saving time and resources. Molecular modeling has already been used to support the biological properties of pyrazine conjugates by examining their interactions with biological targets. nih.gov Similarly, these tools can be applied to understand the physicochemical properties of this compound, guiding its application in materials science or medicinal chemistry. mdpi.com

Table 2: Application of Computational Methods in Pyrazine Chemistry

| Computational Method | Application Area | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, prediction of reactivity nih.gov | Rational design of catalysts and optimization of reaction conditions. |

| QSAR Modeling | Correlating molecular structure with biological activity or physical properties nih.govnih.gov | Accelerating the discovery of new functional pyrazine derivatives. |

| Molecular Docking | Simulating the interaction of pyrazine compounds with biological targets (e.g., enzymes, receptors) nih.govmdpi.com | Guiding the design of novel therapeutic agents. |

| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties nih.gov | Early-stage screening of drug candidates to reduce late-stage failures. |

Exploration of this compound as a Model Compound for Heterocyclic Chemistry Methodologies

The unique structural features of this compound make it an ideal candidate to serve as a model compound for the development and validation of new synthetic methodologies in heterocyclic chemistry. Its architecture presents several distinct reactive sites that can be targeted to test the selectivity and efficiency of novel reactions.

Key structural features and their relevance include:

Unsymmetrically Substituted Pyrazine Core: The 2,6-disubstitution pattern provides a platform for investigating regioselective reactions, such as C-H functionalization, halogenation, or metal-catalyzed cross-coupling reactions. tandfonline.commdpi.com Developing methods that can selectively target the C-3 or C-5 positions in the presence of the existing substituents would be a significant contribution to pyrazine chemistry.

Allyl Ether Moiety: The prop-2-en-1-yloxy group contains a terminal double bond, which is a versatile functional handle. This group can participate in a wide array of transformations, including metathesis, hydroformylation, oxidation, and polymerization. Using this compound to test the compatibility of new catalysts with the pyrazine ring would be highly valuable.

Methyl Group: The methyl group at the C-2 position offers a site for functionalization through, for example, radical-mediated reactions or oxidation to an aldehyde or carboxylic acid.

By employing this compound as a benchmark substrate, chemists can rigorously assess the scope, limitations, and functional group tolerance of new synthetic methods, thereby accelerating innovation across the broader field of N-heterocycle synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Methyl-6-(prop-2-en-1-yloxy)pyrazine with high yield and purity?

- Methodological Answer : The synthesis involves nucleophilic substitution or coupling reactions. For example, reacting 2-methyl-6-hydroxypyrazine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction parameters:

- Temperature : 80–100°C to enhance reactivity without decomposition.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve allylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Yield can exceed 70% under optimized conditions .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for solution, SHELXL for refinement). Key steps:

- Crystallization : Slow evaporation from ethanol/water mixtures.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Validation : Check R-factor (<5%) and residual electron density. SHELX’s robustness in handling small-molecule data ensures accuracy .

Q. What analytical techniques are effective for detecting this compound in biological matrices (e.g., urine, plant extracts)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).

- Column : DB-5MS (30 m × 0.25 mm ID).

- Ionization : Electron impact (EI) at 70 eV.

- Quantitation : Use 2,5-dimethylpyrazine as an internal standard. This method identified 2-methyl-6-(1-propenyl)-pyrazine in 100% of maned wolf urine samples .

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved?

- Methodological Answer : Target the allyloxy group for oxidation or cross-coupling. For example:

- Epoxidation : Use m-CPBA in dichloromethane (0°C, 12 h) to form an epoxide.

- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Selectivity : The pyrazine ring’s electron-withdrawing nature directs reactivity to the allyloxy group. Similar strategies were applied to 6-(4-methylbenzyl)-2-methylpyrazine .

Q. What experimental frameworks are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Use in vitro assays and comparative studies with pyrazine analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on HeLa or MCF-7 cells (48 h exposure).

- Caution : Limited direct data exists; structure-activity relationships (SAR) with analogs (e.g., 6-methylpyrazine-2-carbaldehyde) suggest pyrazine rings enhance bioactivity .

Q. How does this compound contribute to conductive materials in spintronics?

- Methodological Answer : As a ligand in 2D coordination polymers. Example:

- Synthesis : React with redox-active metals (e.g., Cr(II)) under inert conditions.

- Electron Transfer : Pyrazine ligands mediate charge transfer, enhancing conductivity (σ ≈ 10⁻² S/cm).

- Magnetic Properties : Ferrimagnetic ordering below 55 K observed in CrCl₂(pyrazine)₂ .

Q. What computational methods predict the compound’s reactivity in photochemical or catalytic processes?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**):

- HOMO-LUMO : Assess electron-rich sites (allyloxy group) for electrophilic attack.

- TD-DFT : Simulate UV-Vis spectra to study π→π* transitions.

- Reaction Pathways : Nudged elastic band (NEB) for oxidation barriers. Pyrazine’s electronic structure influences phosphorescence decay near metal surfaces .

Q. How can mechanistic studies resolve contradictions in oxidation pathways?

- Methodological Answer : Isotopic labeling (¹⁸O₂) and in situ FTIR:

- Intermediate Trapping : Use TEMPO to detect radical species.

- Kinetic Isotope Effect (KIE) : Compare k_H/k_D for C-H bond cleavage.

- Case Study : Competing oxidation at benzyl vs. pyrazine-methyl positions requires steric/electronic analysis .

Q. What methodologies elucidate its role as a flavor compound in food chemistry?

- Methodological Answer : Sensory analysis paired with GC-Olfactometry (GC-O):

- Threshold Determination : ASTM E679 for detection limits.

- Correlation : (E)-2-methyl-6-(1-propenyl)-pyrazine correlates with roasted peanut flavor intensity (r > 0.8, p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.